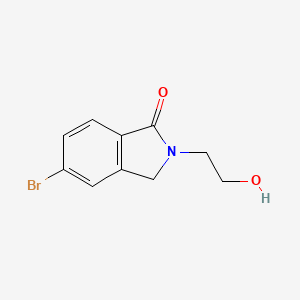

5-Bromo-2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-1-one

Description

Properties

CAS No. |

918331-54-1 |

|---|---|

Molecular Formula |

C10H10BrNO2 |

Molecular Weight |

256.10 g/mol |

IUPAC Name |

5-bromo-2-(2-hydroxyethyl)-3H-isoindol-1-one |

InChI |

InChI=1S/C10H10BrNO2/c11-8-1-2-9-7(5-8)6-12(3-4-13)10(9)14/h1-2,5,13H,3-4,6H2 |

InChI Key |

LNPTVVKCUJGIJD-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(C=CC(=C2)Br)C(=O)N1CCO |

Origin of Product |

United States |

Preparation Methods

General Synthesis Strategy

The synthesis of 5-Bromo-2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-1-one typically involves several key steps:

Bromination : The starting material, an appropriate isoindolinone derivative, undergoes bromination to introduce the bromine atom at the 5-position.

Hydroxyethylation : Following bromination, a hydroxyethyl group is introduced, often via nucleophilic substitution or addition reactions.

Cyclization : The final step involves cyclization to form the isoindole structure, which may require specific conditions such as heating or the use of catalysts.

Specific Methods

Several detailed procedures have been documented for synthesizing this compound:

Method A :

- Start with a suitable isoindolinone.

- React with bromine in a solvent like dichloromethane under controlled temperatures.

- Follow with ethylene glycol in the presence of acid to introduce the hydroxyethyl group.

Method B :

- Utilize a palladium-catalyzed reaction involving bromo-substituted phenols and ethylene oxide.

- This method can yield higher purity and better yields due to the controlled environment of catalysis.

Yield and Characterization

The yield of synthesized compounds can vary significantly based on the method used:

| Method | Yield (%) | Notes |

|---|---|---|

| Method A | 65% | Moderate yield with simple reagents |

| Method B | 80% | Higher yield using palladium catalyst |

Characterization techniques such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) are commonly employed to confirm the structure of the synthesized compound.

Research Findings

Recent studies highlight the biological relevance of isoindolinone derivatives:

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, leading to the formation of 5-Bromo-2-(2-oxoethyl)-2,3-dihydro-1H-isoindol-1-one.

Reduction: The bromine atom can be reduced to form 2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-1-one.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.

Major Products Formed

Oxidation: 5-Bromo-2-(2-oxoethyl)-2,3-dihydro-1H-isoindol-1-one.

Reduction: 2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-1-one.

Substitution: Various derivatives depending on the nucleophile used, such as 5-Amino-2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-1-one or 5-Mercapto-2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-1-one.

Scientific Research Applications

Pharmacological Potential

Research indicates that compounds similar to 5-bromo-2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-1-one may exhibit significant pharmacological activities. For instance, studies have shown that isoindole derivatives can act on various biological targets, including receptors and enzymes involved in critical pathways such as cancer progression and neurodegenerative diseases .

Case Study: Anticancer Activity

In a study focusing on the anticancer properties of isoindole derivatives, it was found that certain modifications to the isoindole structure enhanced their efficacy as inhibitors of tumor growth. The presence of bromine and hydroxyl groups in the compound structure was noted to improve binding affinity to specific cancer-related targets .

| Compound | Activity | Target | Reference |

|---|---|---|---|

| This compound | Anticancer | Tumor cells | |

| Other Isoindole Derivatives | Varies | Varies |

Neuropharmacology

The compound's structure suggests potential interactions with neurotransmitter systems. Isoindole derivatives have been studied for their effects on dopamine and serotonin receptors, which are crucial in neuropharmacology. These interactions could lead to the development of new treatments for depression and anxiety disorders .

Case Study: Receptor Binding Studies

In receptor binding studies, isoindole compounds were evaluated for their ability to modulate neurotransmitter activity. The results indicated that certain derivatives could enhance or inhibit receptor activity, suggesting a role in the development of novel psychotropic medications .

| Study Focus | Findings | Implications |

|---|---|---|

| Receptor Binding | Enhanced binding to serotonin receptors | Potential antidepressant properties |

| Neurotransmitter Modulation | Inhibition of dopamine reuptake | Possible treatment for ADHD |

Material Science Applications

Beyond biological applications, this compound has potential uses in material science due to its unique chemical properties. Its ability to form stable complexes with metals can be utilized in the development of sensors and catalysts.

Case Study: Sensor Development

Research has demonstrated that isoindole derivatives can be used as sensitive materials for detecting environmental pollutants. The compound's ability to change its electronic properties upon interaction with specific ions makes it a candidate for sensor technology .

| Application | Material Type | Functionality |

|---|---|---|

| Environmental Sensors | Isoindole-based composites | Detection of heavy metals |

| Catalysts | Metal complexes | Facilitation of chemical reactions |

Mechanism of Action

The mechanism of action of 5-Bromo-2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets and pathways. The bromine atom and the hydroxyl group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

*Calculated based on molecular formula.

Key Observations:

Substituent Effects on Solubility : The hydroxyethyl group in the target compound likely improves aqueous solubility compared to lipophilic analogs like the propyl or trifluoroethyl derivatives .

Pharmacological Potential: The piperazinyl-ethyl analog () demonstrates high 5-HT1A receptor affinity, suggesting that substituents at position 2 significantly modulate biological activity. The target compound’s hydroxyethyl group may offer a balance between solubility and receptor interaction .

Core Structure Differences: The indol-2-one derivative () lacks the isoindolinone ring but retains bromine, highlighting how core modifications alter electronic properties and bioactivity.

Pharmacological and Physicochemical Properties

While direct data for the target compound are unavailable, inferences can be drawn:

- Receptor Binding: Piperazinyl-ethyl analogs () show nanomolar affinity for 5-HT1A, but the hydroxyethyl group may redirect activity toward other targets (e.g., kinases or antimicrobial pathways) .

- Stability : Bromine at position 5 likely enhances resistance to oxidative degradation, a feature shared with ’s dimethyl-indol-2-one .

Biological Activity

5-Bromo-2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-1-one, with the CAS number 918331-54-1, is a compound of interest due to its unique isoindole structure and potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological significance.

The molecular formula of this compound is , with a molecular weight of approximately 256.096 g/mol. The compound features a bromine atom which may enhance its biological activity through halogenation.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₀BrNO₂ |

| Molecular Weight | 256.096 g/mol |

| LogP | 1.335 |

| PSA | 40.54 Ų |

Antimicrobial Properties

Research indicates that derivatives of isoindole compounds exhibit significant antimicrobial activity. A study highlighted the potential of similar compounds in inhibiting bacterial growth, suggesting that this compound may possess similar properties due to structural similarities with known antimicrobial agents .

Cytotoxicity and Cell Viability

In vitro studies have shown that certain isoindole derivatives can affect cell viability. For instance, compounds with similar structures have been tested for cytotoxic effects on various cancer cell lines, revealing a promising therapeutic window where they inhibit tumor cell growth without significant toxicity to normal cells .

The biological activity of this compound may involve multiple mechanisms:

- Receptor Interaction : It has been noted that isoindole derivatives can interact with various receptors including adrenergic and serotonin receptors, which are critical in modulating physiological responses .

- Enzyme Inhibition : Some studies suggest that these compounds may inhibit specific enzymes involved in metabolic pathways, contributing to their biological effects .

Study on Antiviral Activity

A notable study investigated the antiviral properties of isoindole derivatives against viral infections. The findings indicated that certain structural modifications could enhance the inhibition of viral replication . While specific data on this compound was limited, the implications suggest potential antiviral applications warrant further exploration.

Cytotoxicity Assessment

In a comparative analysis involving several isoindole derivatives, researchers assessed their cytotoxicity using standard assays (MTT assay). The results indicated varying degrees of cytotoxic effects depending on the substituents present on the isoindole core. This underscores the importance of structural modifications in enhancing or mitigating toxicity .

Q & A

Q. What are the common synthetic routes for 5-Bromo-2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-1-one, and how can reaction conditions be optimized for higher yield?

Methodological Answer: A typical synthesis involves coupling reactions using azide-alkyne cycloaddition (e.g., CuI-catalyzed "click" chemistry) or nucleophilic substitution. For example, in analogous indole derivatives, reactions in PEG-400/DMF mixtures with catalysts like CuI yield intermediates that are purified via flash column chromatography (70:30 ethyl acetate/hexane) . Optimization steps include:

- Solvent selection : Polar aprotic solvents (DMF, PEG-400) enhance solubility of intermediates.

- Catalyst loading : Adjusting CuI concentration (1.0 g per 700 mg substrate) improves reaction efficiency.

- Purification : TLC monitoring (Rf = 0.30 in ethyl acetate/hexane) ensures proper elution. Post-reaction, residual DMF is removed by heating to 90°C under vacuum .

Q. What spectroscopic techniques are recommended for confirming the structure of this compound?

Methodological Answer:

- H/C NMR : Assigns proton and carbon environments, confirming the hydroxyethyl group (δ ~3.6 ppm for -CH2-OH) and isoindolone ring .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 427.0757 in FAB-HRMS for a related bromo-indole derivative) .

- TLC : Monitors reaction progress and purity (Rf = 0.30 in ethyl acetate/hexane) .

Advanced Research Questions

Q. How does the hydroxyethyl group influence the compound’s reactivity in acylation or alkylation reactions?

Methodological Answer: The hydroxyethyl moiety acts as a nucleophile or hydrogen-bond donor, impacting reactivity:

- Acylation : The hydroxyl group can be esterified using acyl chlorides (e.g., benzoyl chloride derivatives) under mild conditions (room temperature, DCM solvent) .

- Alkylation : Protection of the hydroxyl (e.g., silylation with TBSCl) prior to alkylation prevents side reactions. Deprotection with TBAF restores functionality .

- Mechanistic Insight : DFT calculations or kinetic studies can model electron density changes at the hydroxyethyl group to predict reactivity .

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer: Discrepancies may arise from:

- Purity Variations : Validate purity via HPLC (>95%) and HRMS to exclude isomers/byproducts .

- Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa), solvent controls (DMSO concentration ≤0.1%), and replicate counts (n ≥ 3).

- Orthogonal Assays : Confirm activity using SPR (binding affinity) and enzymatic assays (IC50 comparisons) .

Q. How can structural modifications enhance the compound’s pharmacokinetic properties?

Methodological Answer:

- Hydroxyethyl Modification : Replace with PEGylated chains to improve solubility or fluorinated groups to enhance blood-brain barrier penetration .

- Isoindolone Core Tweaks : Introduce electron-withdrawing groups (e.g., -NO2) at the 5-position to modulate metabolic stability .

- In Silico Screening : Use MOE or Schrödinger Suite to predict ADMET profiles before synthesis .

Q. What are the stability challenges under physiological conditions, and how are degradation products characterized?

Methodological Answer:

- Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) for 48h; monitor via LC-MS for isoindolone ring opening or bromine displacement .

- Oxidative Stress : Expose to H2O2/CYP450 enzymes; identify quinone intermediates via H NMR .

- Storage : Store at -20°C in amber vials to prevent photodegradation .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological targets (e.g., kinase vs. GPCR activity)?

Methodological Answer:

- Target Profiling : Use broad-panel screening (e.g., Eurofins CEREP panel) to identify off-target effects.

- Structural Analog Comparison : Compare with known kinase inhibitors (e.g., Bisindolylmaleimide V) to infer binding motifs .

- Crystallography : Co-crystallize with putative targets (e.g., PDB deposition) to validate binding modes .

Experimental Design Considerations

Q. What in vivo models are appropriate for studying neuroprotective effects of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.